molecular formula C23H29N3O5 B15015532 N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

Cat. No.: B15015532
M. Wt: 427.5 g/mol
InChI Key: GVGMSKKETZDLJW-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazide functional group, a nitrophenyl group, and a phenoxyacetyl group, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.

    Condensation Reaction: The hydrazide intermediate is then reacted with 2-hydroxy-3-nitrobenzaldehyde in the presence of an acid catalyst, such as acetic acid, to yield the final product through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of solvents and catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the nitrophenyl group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
  • N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

Uniqueness

N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a hydrazide group with a nitrophenyl and phenoxyacetyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H29N3O5

Molecular Weight

427.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide

InChI

InChI=1S/C23H29N3O5/c1-22(2,3)15-23(4,5)17-9-11-18(12-10-17)31-14-20(27)25-24-13-16-7-6-8-19(21(16)28)26(29)30/h6-13,28H,14-15H2,1-5H3,(H,25,27)/b24-13+

InChI Key

GVGMSKKETZDLJW-ZMOGYAJESA-N

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC=C2)[N+](=O)[O-])O

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.